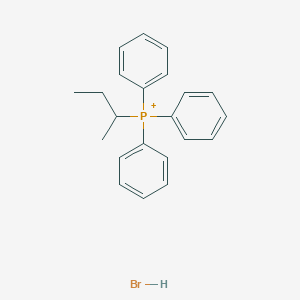
Butan-2-yl(triphenyl)phosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air . This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with butyl bromide. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in batch reactors, and the purification process may involve multiple recrystallization steps to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis and organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted phosphonium salts .
Aplicaciones Científicas De Investigación
Butan-2-yl(triphenyl)phosphanium;hydrobromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism by which Butan-2-yl(triphenyl)phosphanium;hydrobromide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form stable complexes with transition metals, which can facilitate catalytic processes and enhance reaction rates .
Comparación Con Compuestos Similares
Similar Compounds
(2-Butyl)triphenylphosphonium chloride: Similar in structure but with a chloride ion instead of bromide.
(2-Butyl)triphenylphosphonium iodide: Similar in structure but with an iodide ion instead of bromide.
(2-Butyl)triphenylphosphonium fluoride: Similar in structure but with a fluoride ion instead of bromide.
Uniqueness
Butan-2-yl(triphenyl)phosphanium;hydrobromide is unique due to its specific reactivity and stability. The bromide ion provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Additionally, its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Propiedades
Fórmula molecular |
C22H25BrP+ |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
butan-2-yl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H24P.BrH/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1; |
Clave InChI |
HKWAYXKPYJOYEL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



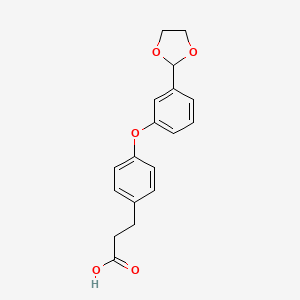
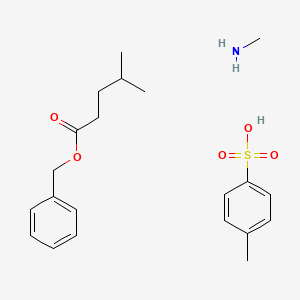
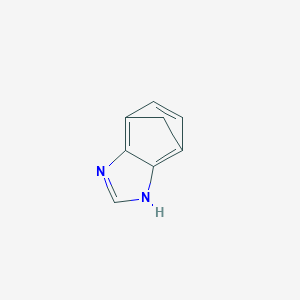
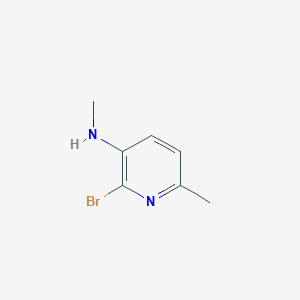
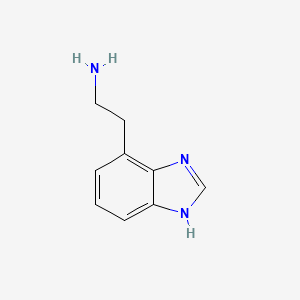
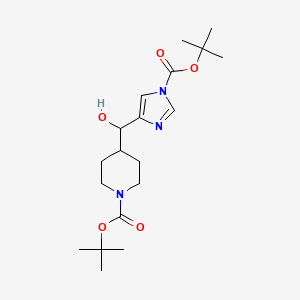
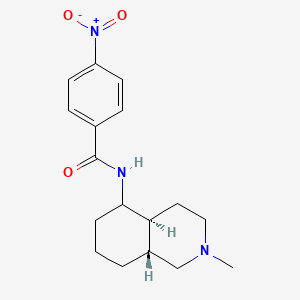

![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12817416.png)
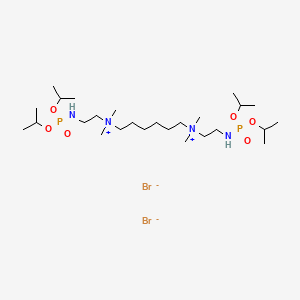
![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)
![(4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12817436.png)
![1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)](/img/structure/B12817444.png)
